molecular formula C26H27N5O2 B356357 13-(3-ethoxypropyl)-17-(4-propan-2-ylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847036-35-5

13-(3-ethoxypropyl)-17-(4-propan-2-ylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356357
CAS No.: 847036-35-5
M. Wt: 441.5g/mol
InChI Key: XRCAIZGGPFGWNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms of the compound .

Scientific Research Applications

3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxypropyl)-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one
  • 11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one

Uniqueness

3-(3-ethoxypropyl)-11-(4-isopropylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

847036-35-5

Molecular Formula

C26H27N5O2

Molecular Weight

441.5g/mol

IUPAC Name

13-(3-ethoxypropyl)-17-(4-propan-2-ylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C26H27N5O2/c1-4-33-15-7-14-30-16-27-24-22(26(30)32)23-25(29-21-9-6-5-8-20(21)28-23)31(24)19-12-10-18(11-13-19)17(2)3/h5-6,8-13,16-17H,4,7,14-15H2,1-3H3

InChI Key

XRCAIZGGPFGWNV-UHFFFAOYSA-N

SMILES

CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(C)C

Canonical SMILES

CCOCCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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